2-クロロベンジルアルコール

説明

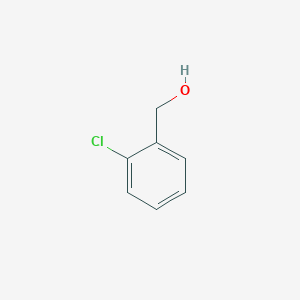

2-Chlorobenzyl alcohol is a chemical compound that is part of the benzyl alcohol family, where a chlorine atom is substituted at the second position of the benzene ring. It is a compound of interest due to its potential applications in various fields, including pharmaceuticals, where it is known for its antimicrobial properties .

Synthesis Analysis

The synthesis of 2-chlorobenzyl alcohol can be achieved through the reduction of 2-chlorobenzaldehyde using potassium borohydride in a mixture of alcohol and water, yielding a high 95% product . This process is optimized under specific conditions, such as a mole ratio of potassium borohydride to 2-chlorobenzaldehyde of 0.3/1, a water to alcohol volume ratio of 1/2.7, and a temperature range of 10-35°C. Additionally, the compound can be synthesized via Knoevenagel condensation reactions, as demonstrated in the synthesis of related compounds .

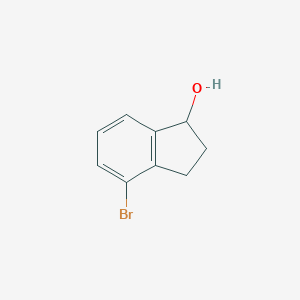

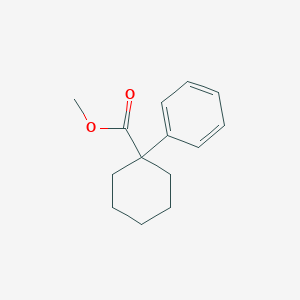

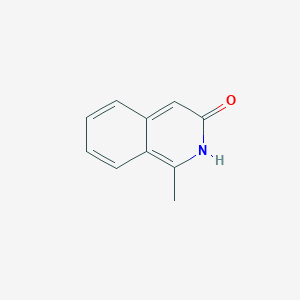

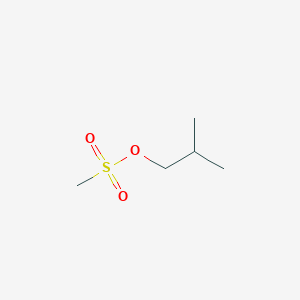

Molecular Structure Analysis

The molecular structure of 2-chlorobenzyl alcohol and related compounds has been extensively studied. For instance, the molecular structure of 2-chlorobenzaldehyde, a precursor to 2-chlorobenzyl alcohol, has been analyzed by gas-phase electron diffraction, revealing the presence of cis and trans conformers . Furthermore, the crystal structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, a derivative of 2-chlorobenzyl alcohol, has been determined, providing insights into the orthorhombic space group and unit cell parameters .

Chemical Reactions Analysis

2-Chlorobenzyl alcohol can participate in various chemical reactions. For example, it can be involved in the formation of cation radicals, as seen in the study of 2-chloro-1,4-dimethoxybenzene, where the cation radical mediates the oxidation of anisyl alcohol . The compound's reactivity is also highlighted in the synthesis of other derivatives, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, through reactions like Knoevenagel condensation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chlorobenzyl alcohol are characterized by its antimicrobial activity, which makes it a valuable compound in pharmaceutical applications . The crystal structure analysis provides additional information on its density and molecular packing, which are essential for understanding its behavior in solid-state . The study of related compounds, such as 2,4-dichlorobenzyl alcohol, also contributes to the overall understanding of the physical and chemical properties of chlorobenzyl alcohols .

科学的研究の応用

医薬品用途

2-クロロベンジルアルコール: は、医薬品化合物の合成における化学中間体として利用されています。 抗菌性および抗真菌性を有する薬剤を含む、さまざまな薬剤の製造のための前駆体として機能します 。その誘導体は、中枢神経系疾患の治療薬としての可能性についても研究されています。

有機合成

有機化学において、2-クロロベンジルアルコールは複雑な有機分子の合成に使用されます。 エーテル化、エステル化、酸化などの反応を起こして、対応するエーテル、エステル、アルデヒドを形成することができます。これらは、幅広い有機化合物の合成に役立ちます .

材料科学

この化合物は、さまざまなポリマーや樹脂の合成のための出発物質として、材料科学で応用されています。 さまざまな試薬と反応する能力により、耐久性向上や耐薬品性など、特定の所望の特性を持つ材料を作成できます .

分析化学

2-クロロベンジルアルコール: は、クロマトグラフィーや質量分析法における標準物質または参照物質として使用されます。 明確に定義された物理的および化学的特性により、機器の校正や分析方法の検証に適しています .

生化学

生化学研究では、2-クロロベンジルアルコールは酵素触媒反応の研究に使用されます。 生物の代謝経路を理解する上で重要な、アルコール脱水素酵素などの酵素の基質として機能します .

環境科学

その溶解性特性により、2-クロロベンジルアルコールは、特に水系における移動性と水生生物への潜在的な影響に関して、その環境影響が研究されています。 また、環境における塩素化有機化合物の生分解プロセスを理解するためにも使用されます .

農薬合成

また、農薬の合成における中間体でもあります。 2-クロロベンジルアルコールの塩素化ベンジル基は、殺虫剤や除草剤に組み込むことができ、さまざまな害虫や雑草に対する効果を高めます .

生体医学研究

生体医学研究の分野では、2-クロロベンジルアルコールは、その殺菌特性について研究されています。 医療現場で感染を予防するために使用できる消毒剤や殺菌剤の製剤における使用が検討されています .

作用機序

Target of Action

2-Chlorobenzyl alcohol is primarily used as a laboratory chemical and for the synthesis of substances . It is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . The primary targets of 2-Chlorobenzyl alcohol are the bacterial and viral pathogens present in the mouth and throat.

Mode of Action

It is thought to be related to a denaturation of external proteins and rearrangement of the tertiary structure proteins . This interaction with its targets leads to their inactivation, thereby exerting its antiseptic properties.

Biochemical Pathways

It is known that alcohols can react with a hydrogen halide to produce an alkyl halide and water . This reaction is acid-catalyzed and the order of reactivity of the hydrogen halides is HI > HBr > HCl .

Pharmacokinetics

It is known that the compound is used in over-the-counter products for symptomatic relief of acute sore throat and postoperative sore throat , suggesting that it is likely to be well-absorbed in the oral cavity and throat.

Result of Action

The result of the action of 2-Chlorobenzyl alcohol is the reduction of bacterial and viral load in the mouth and throat, leading to relief from symptoms of infection . It has been shown to generate reduced throat soreness and provide pain relief and relief from difficulty in swallowing 5 minutes after administration .

Action Environment

The action of 2-Chlorobenzyl alcohol is influenced by environmental factors such as the presence of other substances and the pH of the environment. No special environmental precautions are required for its use . It is water-soluble and may spread in water systems , suggesting that its action, efficacy, and stability could be influenced by the hydration status of the environment.

特性

IUPAC Name |

(2-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYQPPXEXWRMQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075132 | |

| Record name | 2-Chlorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17849-38-6, 29349-22-2 | |

| Record name | 2-Chlorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17849-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017849386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, ar-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029349222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chlorobenzenemethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U3BR8W8F7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,7-Dimethylpyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B95422.png)